2-{[1-(3-PIPERIDINO-1-PROPYNYL)CYCLOHEXYL]OXY}ETHYL CYANIDE
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Overview
Description
2-{[1-(3-PIPERIDINO-1-PROPYNYL)CYCLOHEXYL]OXY}ETHYL CYANIDE is a complex organic compound featuring a piperidine ring, a propynyl group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-PIPERIDINO-1-PROPYNYL)CYCLOHEXYL]OXY}ETHYL CYANIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through hydrogenation or cyclization reactions . The propynyl group is then introduced via a coupling reaction, such as the Suzuki–Miyaura coupling . Finally, the cyanide group is added through a substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the development of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-PIPERIDINO-1-PROPYNYL)CYCLOHEXYL]OXY}ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cyanide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(3-PIPERIDINO-1-PROPYNYL)CYCLOHEXYL]OXY}ETHYL CYANIDE involves its interaction with molecular targets in biological systems. The piperidine ring and cyanide group can interact with enzymes and receptors, potentially modulating their activity. The propynyl group may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyanide-containing molecules. Examples are:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Cyanide Derivatives: Compounds like acetonitrile and benzonitrile, which contain the cyanide functional group.
Uniqueness
What sets 2-{[1-(3-PIPERIDINO-1-PROPYNYL)CYCLOHEXYL]OXY}ETHYL CYANIDE apart is its combination of a piperidine ring, a propynyl group, and a cyanide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(3-piperidin-1-ylprop-1-ynyl)cyclohexyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c18-12-8-16-20-17(9-3-1-4-10-17)11-7-15-19-13-5-2-6-14-19/h1-6,8-10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJRWPUXTOJVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CCN2CCCCC2)OCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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